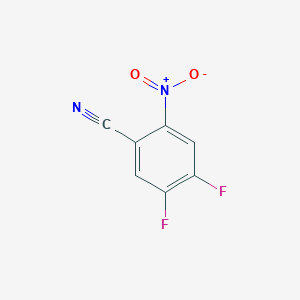

4,5-Difluoro-2-nitrobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated compounds like 4,5-Difluoro-2-nitrobenzonitrile often involves aromatic nucleophilic substitution reactions. For instance, poly(aryl ether nitrile)s derived from pentafluorobenzonitrile have been synthesized through these reactions, highlighting the potential pathway for synthesizing related compounds (Kimura et al., 2001). Moreover, the interaction of paramagnetic lithium derivatives with polyfluoroarenes has been explored for obtaining multifunctional frameworks, indicating the versatility of fluorine in organic synthesis (Tretyakov et al., 2017).

Molecular Structure Analysis

Investigations into the molecular structure of fluorinated benzonitriles have been conducted using methods like Fourier transform microwave spectroscopy. For example, structural trends in mono-, di-, and pentafluorobenzonitriles were analyzed to understand the impact of fluorination on the BN backbone geometry (Kamaee et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving fluorinated benzonitriles often yield complex structures. The nitration of dimethylbenzonitriles, for example, produces 1,4-dienes, showcasing the reactivity of these compounds under specific conditions (Fischer & Greig, 1973).

Physical Properties Analysis

The physical properties of 4,5-Difluoro-2-nitrobenzonitrile and related compounds, such as solubility, thermal stability, and film-forming ability, are crucial for their application in materials science. Fluorinated poly(ether nitrile)s, for example, exhibit excellent solubility and high thermal stability, making them suitable for high-performance applications (Kimura et al., 2001).

Chemical Properties Analysis

The chemical properties of fluorinated benzonitriles, including reactivity towards nucleophiles and electrophiles, are significantly influenced by the presence of fluorine atoms. Studies on electron capture by pentafluoronitrobenzene and pentafluorobenzonitrile have shed light on the electron-withdrawing effects of fluorine, affecting their reactivity and stability (Langer et al., 2008).

Applications De Recherche Scientifique

1. Thermophysical Properties

A study by Jiménez et al. (2002) investigated the thermophysical properties of nitrobenzonitriles, including isomers like 4,5-difluoro-2-nitrobenzonitrile. They used differential scanning calorimetry to measure heat capacities, enthalpies, and entropies of fusion processes, contributing to our understanding of the thermophysical behavior of such compounds (Jiménez et al., 2002).

2. Chemical Reactivity and Structural Analysis

Research by Graneek et al. (2018) focused on the electron-withdrawing effects on the molecular structure of nitrobenzonitriles, which include derivatives like 4,5-difluoro-2-nitrobenzonitrile. They used rotational spectroscopy to analyze structural parameters, highlighting how substituents affect each other's electron density (Graneek et al., 2018).

3. Synthetic Chemistry Applications

A study by Tretyakov et al. (2017) involved the reaction of a lithiated nitronyl nitroxide with perfluorobenzonitrile, demonstrating the potential for creating multifunctional nitronyl nitroxides. This research illustrates the utility of nitrobenzonitrile derivatives in the synthesis of complex organic molecules (Tretyakov et al., 2017).

4. Solubility and Physical Chemistry

Wanxin et al. (2018) conducted a study on the solubility of 4-nitrobenzonitrile in binary solvent mixtures, which is relevant for understanding the solubility characteristics of related compounds like 4,5-difluoro-2-nitrobenzonitrile. Their research provides insights into the physical chemistry aspects of nitrobenzonitriles (Wanxin et al., 2018).

5. Potential in Advanced Material Science

Bhuvaneswari et al. (2018) grew crystals of 4-Nitrobenzonitrile and studied their structural, optical, and thermal properties. Such research potentially extends to the study of 4,5-difluoro-2-nitrobenzonitrile crystals, which may have applications in material science, particularly in nonlinear optical materials (Bhuvaneswari et al., 2018).

Propriétés

IUPAC Name |

4,5-difluoro-2-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)7(11(12)13)2-6(5)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYAZDHOOLYSMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595135 |

Source

|

| Record name | 4,5-Difluoro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Difluoro-2-nitrobenzonitrile | |

CAS RN |

165671-05-6 |

Source

|

| Record name | 4,5-Difluoro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Trifluoromethoxy)phenyl]aniline](/img/structure/B63930.png)

![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-4,4-dioxo-N-(2-pyrrolidin-1-ylethoxy)pyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B63959.png)